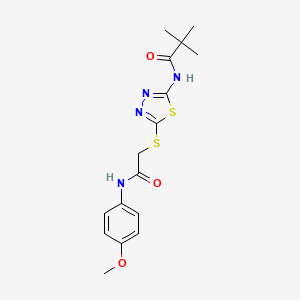

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Description

N-(5-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a 1,3,4-thiadiazole derivative characterized by a pivalamide (2,2-dimethylpropanamide) group at the 2-position of the thiadiazole ring. Its structure includes a thioether-linked 2-((4-methoxyphenyl)amino)acetamide substituent at the 5-position. This compound belongs to a class of molecules known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, as observed in structurally related thiadiazole derivatives . The 4-methoxyphenyl and pivalamide moieties may enhance metabolic stability and target binding affinity, as suggested by structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S2/c1-16(2,3)13(22)18-14-19-20-15(25-14)24-9-12(21)17-10-5-7-11(23-4)8-6-10/h5-8H,9H2,1-4H3,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUFHKARDJXOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thiadiazole ring , a benzamide moiety , and various functional groups that suggest potential interactions with biological targets. Its molecular formula is , indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The thiadiazole moiety is known for its potential as an enzyme inhibitor, which can disrupt various metabolic pathways.

- Receptor Binding : The compound may interact with specific receptors on cell surfaces, initiating intracellular signaling cascades.

- Nucleic Acid Interaction : There is potential for interaction with DNA and RNA, which could affect gene expression and protein synthesis.

1. Anticancer Activity

This compound has shown promising anticancer properties. Studies indicate that derivatives of the thiadiazole ring can inhibit DNA and RNA synthesis without affecting protein synthesis. This characteristic is crucial for targeting uncontrolled cell division in neoplastic diseases .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound A | HepG-2 | 4.37 ± 0.7 |

| Compound B | A-549 | 8.03 ± 0.5 |

2. Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. The presence of the thiadiazole ring has been linked to enhanced antimicrobial activity due to its ability to interact with microbial enzymes .

3. Antidiabetic Activity

Research indicates that some derivatives of thiadiazoles have demonstrated notable antidiabetic effects. For instance, compounds with specific substitutions have shown improved activity in glucose regulation tests .

Case Studies

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of a related thiadiazole compound using the maximal electroshock (MES) model in mice. The compound demonstrated a significant protective effect against seizures compared to standard treatments like valproic acid .

Case Study 2: Antitumor Mechanisms

In vitro studies on various cancer cell lines revealed that compounds similar to this compound inhibited key kinases involved in tumorigenesis, showcasing their potential as therapeutic agents against cancer .

Scientific Research Applications

Antimicrobial Properties

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide has demonstrated significant antimicrobial activity against various pathogens. The thiadiazole moiety is known for its ability to disrupt microbial cell functions, making this compound a candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that compounds containing thiadiazole rings possess anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Specific mechanisms may involve the induction of apoptosis and inhibition of tumor growth factors.

Enzyme Inhibition

The presence of the thiadiazole structure suggests potential as an enzyme inhibitor. Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Thiadiazole Ring : The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazide derivatives.

- Introduction of Methoxyphenyl Group : This is achieved via nucleophilic substitution reactions with suitable halides.

- Final Coupling Reaction : The final product is formed by coupling the thiadiazole derivative with pivaloyl chloride under appropriate conditions.

Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial properties of various thiadiazole derivatives, including this compound). The results indicated a significant reduction in bacterial growth compared to control groups.

Study 2: Anticancer Activity

In a recent investigation by Kumar et al. (2024), the anticancer effects of this compound were assessed against several cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Comparison with Similar Compounds

Anticancer Activity

- Target Compound: While direct data are unavailable, structurally similar compounds with 4-methoxyphenyl groups, such as N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide, demonstrated 100% effectiveness in anticonvulsant models, hinting at CNS activity .

- Compound 3 (): N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide induced apoptosis in glioma cells (C6 line) via Akt inhibition (92.36% inhibition), attributed to π-π interactions and H-bonding .

- Compound 7b () : A thiadiazole-thiazole hybrid showed potent activity against HepG-2 cells (IC₅₀ = 1.61 µg/mL), highlighting the importance of aromatic and heterocyclic substituents .

The 4-methoxyphenyl group in the target compound may enhance bioactivity compared to nitro or chlorophenyl substituents due to improved electron-donating effects and metabolic stability .

Enzyme Inhibition

- Compound 8 (): N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide inhibited Akt by 86.52%, with docking studies emphasizing salt-bridge interactions .

- Target Compound : The pivalamide group could mimic natural acylated substrates, enhancing binding to kinase active sites, as seen in N-substituted thiazole carboxamides ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.